Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective, and pancreatic lipase inhibition properties
Vorbereitungsmethoden
The synthesis of Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate typically involves the following steps:
Starting Material: The synthesis begins with carbazole, which is then subjected to a series of reactions to introduce the 9-(2-diethylaminoethyl) and 3-methoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Oxalate Formation: The final step involves the formation of the oxalate salt, which is achieved by reacting the synthesized compound with oxalic acid.
Industrial production methods for this compound would likely involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carbazole-quinone derivative, while reduction could produce a tetrahydrocarbazole derivative.
Wissenschaftliche Forschungsanwendungen
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antitumor, and neuroprotective effects.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism by which Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate can be compared with other carbazole derivatives, such as:
N-substituted carbazoles: These compounds have similar biological activities but differ in their specific substituents and resulting properties.
Benzocarbazoles: These derivatives have additional benzene rings, which can alter their chemical and biological behavior.
Indolocarbazoles: These compounds contain an indole moiety fused to the carbazole ring, providing unique properties and applications.
Eigenschaften
CAS-Nummer |
41734-82-1 |
---|---|
Molekularformel |
C21H26N2O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
diethyl-[2-(3-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-14-15(22-3)10-11-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PNPOBZJAJXWSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)OC)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.